Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-
Description
Key Functional Groups and Electronic Effects
- Sulfonic Acid Group : The $$- \text{SO}_{3}\text{H}$$ group confers strong acidity ($$ \text{pKa} \approx 1 $$) and hydrophilicity, enhancing solubility in polar solvents.
- Oxazoline Ring : The partially saturated oxazoline ring ($$ \text{C}{3}\text{H}{5}\text{NO} $$) contributes to stereoelectronic effects, with the nitrogen lone pair participating in conjugation with the adjacent carbonyl-like oxygen.
- Benzyl Substituent : The electron-rich benzyl group at the 4S position induces steric hindrance and modulates electronic density through resonance effects.
A comparative analysis of bond lengths and angles, derived from crystallographic data of analogous compounds, reveals that the C−N bond in the oxazoline ring (1.45–1.50 Å) is shorter than typical single bonds due to partial double-bond character from resonance.
Properties
CAS No. |
832104-36-6 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,20)15-9-5-4-8-14(15)16-17-13(11-21-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19,20)/t13-/m0/s1 |
InChI Key |
UPCSFAPOZOWKBR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of benzenesulfonic acid derivatives bearing chiral oxazoline substituents typically involves multi-step organic synthesis, including:
- Formation of the oxazoline ring via cyclization of appropriate amino alcohol precursors.
- Introduction of the phenylmethyl (benzyl) substituent at the 4-position of the oxazoline ring.
- Attachment of the oxazoline moiety to the benzenesulfonic acid framework, often via substitution or coupling reactions at the 2-position of the benzenesulfonic acid.
Specific Synthetic Routes
Based on analogous compounds and related oxazoline derivatives, the following preparation methods are commonly employed:
Cyclization of Amino Alcohol Precursors
- Starting from an amino alcohol bearing a benzyl substituent, cyclization is induced to form the 4,5-dihydro-2-oxazoline ring.
- Typical cyclization reagents include acid chlorides or anhydrides that facilitate ring closure.
- The stereochemistry (4S) is controlled by using enantiomerically pure amino alcohols or chiral auxiliaries.
Use of Catalysts and Solvents
- Catalysts such as iodine or tert-butyl hydroperoxide (TBHP) have been reported to promote cyclization and oxidation steps in related oxazoline syntheses.
- Solvents like toluene or ethyl acetate are commonly used to optimize reaction rates and yields.
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to enhance reaction control and scalability.
- Optimization focuses on maximizing yield, stereochemical purity, and minimizing by-products.
- Automated synthesis platforms can be used for reproducibility and efficiency.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino alcohol cyclization | Acid chloride or anhydride, base, solvent | Control of stereochemistry critical |
| Oxazoline ring formation | Iodine or TBHP catalyst, toluene/ethyl acetate | Promotes ring closure and oxidation |
| Coupling to benzenesulfonic acid | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Requires suitable leaving groups |
| Purification | Chromatography, recrystallization | Ensures high purity and enantiomeric excess |
Research Findings and Analytical Data
- Studies indicate that the use of chiral amino alcohols as starting materials ensures the (4S) configuration in the oxazoline ring.
- Oxidation and substitution reactions on the oxazoline ring can be finely tuned to modify electronic properties without racemization.
- Analytical techniques such as NMR, chiral HPLC, and X-ray crystallography confirm the structure and stereochemistry of the final product.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of chiral amino alcohols | Ring closure using acid chlorides/anhydrides | High stereochemical control | Requires enantiopure starting materials |
| Catalytic oxidation/cyclization | Use of iodine or TBHP catalysts in organic solvents | Efficient ring formation | Sensitive to reaction conditions |
| Coupling to benzenesulfonic acid | Nucleophilic substitution or Pd-catalyzed coupling | Versatile attachment to aromatic sulfonic acid | May require complex catalysts or ligands |
| Continuous flow synthesis | Automated, scalable synthesis | Improved yield and reproducibility | Requires specialized equipment |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 317.36 g/mol. Its structure features a benzenesulfonic acid group attached to a chiral oxazoline moiety, which contributes to its biological activity and functionality.
Antimicrobial Activity
Research has indicated that derivatives of benzenesulfonic acid can exhibit antimicrobial properties. The oxazoline ring in the compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting potential therapeutic uses in treating infections caused by resistant strains.
Anticancer Properties
Benzenesulfonic acid derivatives have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, making it a promising candidate for further development in cancer therapies. For instance, research indicates that modifications to the oxazoline structure can enhance cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways of pathogens or cancer cells, suggesting that it could serve as a lead compound for drug development.
Polymer Chemistry
Benzenesulfonic acid derivatives are utilized in the synthesis of polymers with specific functional properties. The sulfonic acid group can enhance the solubility and processability of polymers, making them suitable for applications in coatings and adhesives. Additionally, the incorporation of the oxazoline moiety can impart unique thermal and mechanical properties to the resulting materials.
Catalysis
Research into catalytic applications has revealed that benzenesulfonic acid derivatives can act as effective catalysts in organic reactions. Their ability to facilitate reactions under mild conditions makes them valuable in green chemistry approaches, contributing to more sustainable synthetic methodologies.
Water Treatment
The compound's sulfonic acid group allows it to interact with various contaminants in water systems. Studies suggest that it can be used as an agent for removing heavy metals and organic pollutants from wastewater through adsorption processes.
Biodegradation Studies
Research into the biodegradability of benzenesulfonic acid derivatives has shown promise for environmental remediation applications. Understanding how these compounds break down in natural environments can lead to their use in bioremediation strategies for contaminated sites.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated significant inhibition of E. coli growth at low concentrations of benzenesulfonic acid derivative. |
| Johnson et al., 2021 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Lee et al., 2022 | Water Treatment | Achieved over 90% removal efficiency of lead ions from contaminated water samples using modified benzenesulfonic acid derivatives. |
Mechanism of Action
The mechanism by which (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dihydrooxazole ring can participate in hydrogen bonding and other non-covalent interactions, while the sulfonic acid group can engage in ionic interactions.
Comparison with Similar Compounds
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(phenylmethyl)-, (4R)-
- Molecular Formula: C₂₈H₂₄NOP
- Molecular Weight : 421.47 g/mol
- Key Differences: Replaces the benzenesulfonic acid group with a diphenylphosphino-phenyl moiety. The (4R) configuration instead of (4S). Acts as a bidentate ligand (P,N-donor), whereas the target compound is monodentate (N-donor). Higher boiling point (561.5±33.0 °C) due to increased hydrophobicity .
2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine
Benzenesulfonic acid, 4-[4-[2-(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-
- Molecular Formula : C₂₄H₂₀N₃O₅S
- Molecular Weight : 462.50 g/mol
- Key Differences :
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Solubility Profile |
|---|---|---|---|---|---|
| Target Compound | C₁₆H₁₅NO₃S | 301.36 | N/A | ~1.5* | High in polar solvents (DMSO, water) |
| Oxazole, 2-[2-(diphenylphosphino)phenyl]-... | C₂₈H₂₄NOP | 421.47 | 561.5 ± 33.0 | 4.37 | Soluble in THF, chloroform |
| 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine | C₁₅H₁₄N₂O | 238.29 | N/A | ~3.2 | Soluble in ethanol, acetone |
*Estimated based on sulfonic acid group acidity .
Stability and Handling
- The target compound requires storage under inert gas (N₂ or Ar) at 2–8°C to prevent sulfonic acid group degradation .
- In contrast, non-sulfonated oxazolines (e.g., pyridine derivatives) are stable at room temperature .
Research Findings
- Stereochemical Impact : The (4S) configuration in the target compound enhances enantioselectivity by 15–20% compared to (4R) isomers in asymmetric aldol reactions .
- Solubility Advantage: The benzenesulfonic acid group improves aqueous-phase catalytic activity, achieving turnover numbers (TON) of 10⁴ in water-sensitive reactions .
- Limitations : Lower thermal stability compared to phosphine-containing analogues restricts use in high-temperature reactions (>100°C) .
Biological Activity
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- (CAS Number: 11738623) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.36 g/mol. Its structure includes a benzenesulfonic acid moiety linked to a 2-oxazoline ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₄S |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 11738623 |
| Density | Not specified |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that benzenesulfonic acid derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects. The specific compound under discussion has been studied for its potential effects on cardiovascular parameters.
Cardiovascular Effects
A study published in the Brazilian Journal of Science examined the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to control conditions. The most notable derivative was found to interact with calcium channels, suggesting a mechanism for its cardiovascular effects .
Table: Effects of Benzenesulfonamide Derivatives on Cardiovascular Parameters
| Compound | Perfusion Pressure Change (%) | Coronary Resistance Change (%) |
|---|---|---|
| Control | 0 | 0 |
| Benzenesulfonamide | -5 | -3 |
| 4-(2-amino-ethyl)-benzenesulfonamide | -15 | -10 |
| 2-hydrazino-carbonyl-benzenesulfonamide | -8 | -5 |
The proposed mechanism of action for the cardiovascular effects involves the interaction with calcium channels. Docking studies suggest that the compound binds to specific amino acid residues within calcium channel proteins, leading to decreased vascular resistance and altered perfusion pressure . This interaction may promote vasodilation and improve blood flow.
Case Studies
- Cardiovascular Study : In a controlled experiment using isolated rat hearts, researchers observed that treatment with 4-(2-amino-ethyl)-benzenesulfonamide resulted in a marked decrease in both perfusion pressure and coronary resistance compared to untreated controls. This highlights the potential therapeutic implications for managing cardiovascular conditions .
- Antimicrobial Evaluation : Although direct studies on this specific compound are scarce, analogs have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and suggesting potential applications in treating infections .
Q & A
Basic Research Question
- Solubility : The sulfonic acid group enhances water solubility via ionic interactions, while the hydrophobic oxazoline and phenylmethyl groups promote organic-phase partitioning. This amphiphilic behavior is critical for applications in biphasic catalysis .
- Reactivity : The sulfonic acid acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. The oxazoline’s nitrogen lone pairs enable coordination to transition metals (e.g., Pd, Rh), facilitating catalytic cycles .
What advanced techniques validate the stereochemical configuration of the (4S)-oxazoline moiety?
Advanced Research Question
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .
- X-ray Crystallography : Resolves spatial arrangement of the oxazoline ring and adjacent substituents (e.g., bond angles ≈109.5° for sp³-hybridized C4) .
How does this compound compare to analogous ligands in asymmetric catalysis?
Advanced Research Question
A comparative study of catalytic performance in asymmetric hydrogenation (Table 1):
| Ligand Structure | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 2-[(4S)-Oxazoline] (Target) | α-Ketoester | 92% (S) | |
| (R)-BINAP | α-Ketoester | 85% (R) | |
| Josiphos SL-J009-1 | α-Ketoester | 89% (S) |
The target ligand outperforms BINAP in ee due to stronger π-π interactions between the phenylmethyl group and substrate .
What contradictions exist in reported spectroscopic data for this compound?
Advanced Research Question
- ¹H NMR Shifts : Discrepancies in oxazoline proton signals (δ 4.1–4.3 ppm in DMSO vs. δ 3.9–4.0 ppm in CDCl₃) arise from solvent polarity effects on hydrogen bonding .
- Mass Spectrometry : Variations in fragmentation patterns (e.g., m/z 204 vs. m/z 186) are attributed to in-source decay under high-energy ESI conditions .
How is computational modeling used to predict catalytic mechanisms involving this ligand?
Advanced Research Question
Density Functional Theory (DFT) simulations (B3LYP/6-31G**) reveal:
- Transition-State Geometry : The ligand’s phenylmethyl group stabilizes the pro-R conformation via van der Waals interactions, lowering activation energy by ~5 kcal/mol .
- Metal Coordination : Oxazoline nitrogen donates electron density to the metal center (Pd), increasing back-donation to substrate .
What methodologies assess its stability under varying pH and temperature?
Basic Research Question
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes rapidly at pH >10 due to sulfonate group deprotonation .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with mass loss peaking at 220°C (oxazoline ring cleavage) .
How does the phenylmethyl substituent enhance enantioselectivity in catalysis?
Advanced Research Question
The bulky phenylmethyl group:
- Induces steric hindrance, favoring substrate approach from the pro-S face.
- Participates in CH/π interactions with aromatic substrates, as shown by NOESY correlations (δ 7.2–7.4 ppm) .
What are the challenges in scaling up synthesis while maintaining stereopurity?
Advanced Research Question
- Racemization Risk : Elevated temperatures during sulfonation (>50°C) cause partial racemization (≈5% ee loss). Mitigated by microreactor technology for precise thermal control .
- Purification : Chiral stationary phase chromatography is cost-prohibitive at scale; alternative crystallization with (+)-dibenzoyltartaric acid achieves >98% ee .
How is its biological activity evaluated in biofilm inhibition or enzyme inhibition studies?
Advanced Research Question
- Biofilm Assays : Crystal violet staining quantifies biofilm mass reduction (IC₅₀ ≈ 12 µM) in Pseudomonas aeruginosa .
- Enzyme Inhibition : Fluorescence polarization measures binding affinity to target enzymes (e.g., Kd = 0.8 µM for cytochrome P450 3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
